![molecular formula C14H17N3O B2984351 N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]but-2-ynamide CAS No. 2411292-72-1](/img/structure/B2984351.png)
N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]but-2-ynamide, also known as AZD-2461, is a small molecule inhibitor that has shown potential as an anticancer agent. It was originally developed by AstraZeneca and is currently being studied for its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.
Mécanisme D'action
N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]but-2-ynamide works by inhibiting the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. By inhibiting PARP, this compound prevents cancer cells from repairing DNA damage, leading to cell death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, this compound has also been shown to have other biochemical and physiological effects. For example, it has been found to inhibit the growth of certain bacteria and viruses, and to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]but-2-ynamide in lab experiments is that it has a well-defined mechanism of action and has been extensively studied in preclinical models. However, one limitation is that it may not be effective in all types of cancer, and its optimal dosing and administration schedule are still being investigated.
Orientations Futures
There are several potential future directions for research on N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]but-2-ynamide. One area of interest is the development of combination therapies that include this compound and other cancer drugs. Another area of research is the investigation of the potential use of this compound in combination with immunotherapy, which has shown promise in the treatment of certain types of cancer. Additionally, researchers are exploring the use of this compound in other diseases, such as neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]but-2-ynamide involves several steps, including the reaction of 2-bromo-4-methylpyridine with 2-aminopyridine to form 2-(6-pyridin-3-yl)ethylamine. This intermediate is then reacted with 2-butyne-1,4-diol to form the final product, this compound.
Applications De Recherche Scientifique
N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]but-2-ynamide has been studied extensively for its potential as an anticancer agent. It has shown promising results in preclinical studies, particularly in the treatment of breast cancer. Researchers have also investigated its potential use in combination with other cancer drugs to enhance their effectiveness.
Propriétés
IUPAC Name |
N-[2-[6-(azetidin-1-yl)pyridin-3-yl]ethyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-2-4-14(18)15-8-7-12-5-6-13(16-11-12)17-9-3-10-17/h5-6,11H,3,7-10H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDBQTSAYYJVQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCC1=CN=C(C=C1)N2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.